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molecular formula C10H13ClFN B8484299 2-(N-(2-fluorobenzyl)-N-methylamino)ethyl chloride

2-(N-(2-fluorobenzyl)-N-methylamino)ethyl chloride

Cat. No. B8484299
M. Wt: 201.67 g/mol
InChI Key: FYIGHTNUPULJSX-UHFFFAOYSA-N
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Patent
US06858602B2

Procedure details

To a solution of 2-(N-(2-fluorobenzyl)-N-methylamino)-ethanol (Step B, 7.51 g, 41 mmol) in dry toluene (50 ml) was added thionyl chloride (16 ml). The reaction mixture was stirred at room temperature for 16 hours and concentrated. The crude mixture was diluted with chloroform and washed with aq NaHCO3, water and brine. The organic layer was dried over Na2SO4, filtered and concentrated to provide the title compound which was used without further purification.
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][N:5]([CH2:7][CH2:8]O)[CH3:6].S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][N:5]([CH2:7][CH2:8][Cl:16])[CH3:6]

Inputs

Step One
Name
Quantity
7.51 g
Type
reactant
Smiles
FC1=C(CN(C)CCO)C=CC=C1
Name
Quantity
16 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude mixture was diluted with chloroform
WASH
Type
WASH
Details
washed with aq NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(CN(C)CCCl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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